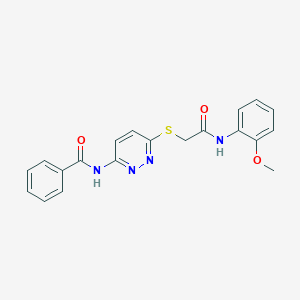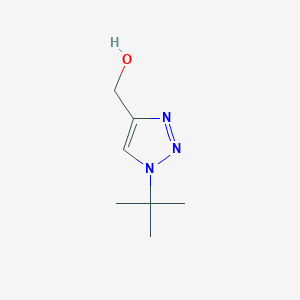
(1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol: is a chemical compound with the molecular formula C7H13N3O and a molecular weight of 155.2 g/mol . It is a member of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science . This compound is particularly noted for its stability and reactivity, making it a valuable intermediate in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring under mild conditions . The reaction can be carried out in various solvents, including water and organic solvents, and typically proceeds at room temperature or slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of (1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol can be scaled up by optimizing the reaction conditions to ensure high yield and purity . This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety compared to batch processes . Additionally, the use of high-purity starting materials and efficient purification techniques, such as recrystallization or chromatography, is essential to obtain the desired product in high quality .
化学反应分析
Types of Reactions: (1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable base, such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of halides, amines, or other substituted derivatives.
科学研究应用
Chemistry: (1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol is widely used as a building block in organic synthesis . Its stability and reactivity make it an ideal intermediate for the synthesis of more complex molecules .
Biology: In biological research, this compound is used in the development of bioorthogonal chemistry techniques, which allow for the labeling and tracking of biomolecules in living systems without interfering with their natural functions .
Medicine: The triazole moiety is a common feature in many pharmaceutical compounds due to its ability to interact with biological targets . This compound is used in the synthesis of potential drug candidates for various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its unique properties make it valuable in the development of new materials with specific functionalities .
作用机制
The mechanism of action of (1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors . The triazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity . This compound can also act as a ligand in coordination chemistry, forming complexes with metal ions that exhibit unique properties .
相似化合物的比较
- (1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanol
- (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol
- (1-ethyl-1H-1,2,3-triazol-4-yl)methanol
Uniqueness: Compared to these similar compounds, (1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol is unique due to the presence of the tert-butyl group, which imparts greater steric hindrance and stability . This makes it particularly useful in applications where stability and resistance to degradation are important .
属性
IUPAC Name |
(1-tert-butyltriazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-7(2,3)10-4-6(5-11)8-9-10/h4,11H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETGYXFSSXEWJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(4-BROMOBENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-PHENYL-1,3-OXAZOL-5-AMINE](/img/structure/B2890390.png)
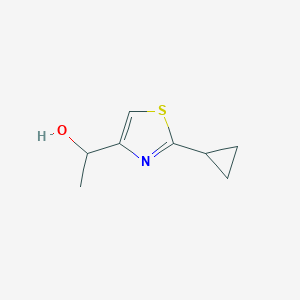

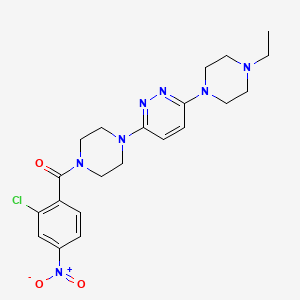
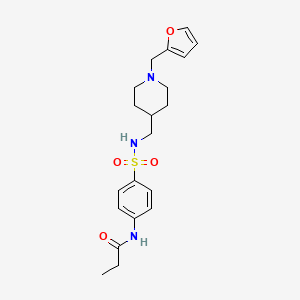
![2-chloro-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-(diethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2890401.png)
![N-{4-[(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]-3-methylphenyl}propanamide](/img/structure/B2890402.png)
![{[4-(1H-imidazol-1-ylmethyl)phenyl]methyl}(methyl)amine](/img/structure/B2890403.png)

![5-Chloro-1-methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]pyrazole](/img/structure/B2890406.png)
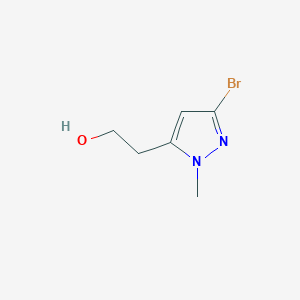
![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(1,1-dioxothiolan-3-yl)prop-2-enamide](/img/structure/B2890408.png)
![4-Phenyl-1-prop-2-enoyl-N-[(2,4,6-trimethylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2890409.png)
